5-Aminoquinoline-6-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
427375-46-0 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-aminoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H,11H2 |
InChI Key |
YLWGDKIEBOANDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)C=O)N=C1 |
Origin of Product |
United States |
Significance Within Heterocyclic Organic Chemistry
The quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, recognized for its presence in a vast number of natural products and pharmacologically active compounds. nih.govresearchgate.net The significance of 5-Aminoquinoline-6-carbaldehyde within this domain is rooted in its bifunctional nature, which provides two distinct points of chemical reactivity for constructing more complex molecular systems.
The presence of the amino group at the 5-position and the carbaldehyde group at the 6-position on the same quinoline scaffold creates a unique electronic and reactive profile. The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the aldehyde group serves as a crucial handle for a wide array of synthetic transformations. These include, but are not limited to:
Schiff Base Formation: The carbaldehyde can react with primary amines to form imines (Schiff bases), which are pivotal intermediates for synthesizing novel ligands and biologically active molecules. nih.gov
Condensation Reactions: It can participate in various carbon-carbon bond-forming reactions, such as Knoevenagel or aldol condensations, to extend the conjugated system or build new ring structures. researchgate.net
Reductive Amination: The aldehyde can be converted into a new amino group, providing a pathway to different substitution patterns. nih.gov
This dual reactivity allows for the strategic and often stepwise synthesis of elaborate heterocyclic structures, making this compound a valuable precursor for creating libraries of diverse compounds. researchgate.netresearchgate.net
Foundational Relevance to Advanced Quinoline Scaffold Research
Quinoline (B57606) and its derivatives are widely regarded as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities. nih.govnih.govresearchgate.net The precise functionalization of the quinoline ring is critical, as the position and electronic nature of substituents can drastically alter a compound's biological profile. frontiersin.orgnih.gov
5-Aminoquinoline-6-carbaldehyde serves as a foundational building block in this context. It provides medicinal chemists with a predefined core structure that has two orthogonal reactive sites. This is exceptionally useful for:
Structure-Activity Relationship (SAR) Studies: Researchers can systematically modify both the amino and aldehyde groups to create a series of analogues. By testing these analogues, they can determine which structural features are essential for a desired biological effect, thereby optimizing the compound for potency and selectivity. nih.govnih.gov
Synthesis of Hybrid Molecules: The compound is an ideal starting point for constructing hybrid molecules, where the quinoline scaffold is linked to another pharmacophore. thesciencein.org This strategy is increasingly used in drug design to develop agents with dual modes of action or to overcome drug resistance.
Drug Discovery Precursors: The aminoquinoline core is a key feature in many antimalarial drugs, such as chloroquine and primaquine. nih.govfrontiersin.org As such, this compound is a logical precursor for the development of new therapeutic agents targeting infectious diseases, cancer, and inflammatory conditions. nih.govresearchgate.net
Scope of Academic Inquiry for 5 Aminoquinoline 6 Carbaldehyde
Direct Synthetic Routes
The introduction of a formyl group onto the 5-aminoquinoline scaffold to produce this compound is a key synthetic challenge. The electron-donating amino group at the C5 position directs electrophilic substitution primarily to the C6 and C8 positions. The choice of synthetic methodology is crucial for achieving regioselectivity and good yields.
Regioselective Formylation Reactions
Formylation reactions are a class of organic reactions that introduce a formyl group (-CHO) into a molecule. numberanalytics.com These reactions are fundamental in organic synthesis as they provide access to aldehydes, which are versatile intermediates. numberanalytics.com For the synthesis of this compound, several classical and modern formylation methods are employed.
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, and its principles can be extended to other activated aromatic systems. wikipedia.orgnumberanalytics.com The reaction typically involves the treatment of the substrate with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide. numberanalytics.combyjus.com The key reactive species is dichlorocarbene (B158193), generated in situ from chloroform. wikipedia.orgbyjus.com
The mechanism begins with the deprotonation of chloroform by the base to form a carbanion, which then undergoes alpha-elimination to yield dichlorocarbene. wikipedia.orgbyjus.com The electron-rich aromatic ring of 5-aminoquinoline, activated by the amino group, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate furnishes the desired aldehyde. numberanalytics.comwikipedia.org While effective for many phenols, the regioselectivity of the Reimer-Tiemann reaction on aminoquinolines can be challenging, often leading to a mixture of isomers. For instance, the formylation of 8-hydroxyquinoline (B1678124) can yield products formylated at both the C5 and C7 positions. nih.gov
| Reaction | Reagents | Key Intermediate | Product |
| Reimer-Tiemann | Chloroform (CHCl3), Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl2) | Aryl Aldehyde |
This table provides a summary of the Reimer-Tiemann reaction.
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.de The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride. thieme-connect.dechemijournal.com This forms a highly electrophilic chloromethyleniminium salt (the Vilsmeier reagent). thieme-connect.de
The electron-rich 5-aminoquinoline attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. nih.gov The Vilsmeier-Haack reaction is often preferred for its milder conditions and better regioselectivity compared to other formylation methods. chemijournal.com For example, the formylation of certain quinoline derivatives using the Vilsmeier-Haack protocol has been shown to proceed efficiently. researchgate.netmdpi.com
| Reaction | Reagents | Key Intermediate | Product |
| Vilsmeier-Haack | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl3) | Vilsmeier Reagent ([ClCH=N(CH3)2]+) | Aryl Aldehyde |
This table summarizes the key components of the Vilsmeier-Haack reaction.
The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols. wikipedia.orguni.edu It utilizes hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid, such as acetic acid or sulfuric acid. wikipedia.orgecu.edu
The reaction mechanism is thought to involve the protonation of hexamethylenetetramine, which then acts as an electrophile and attacks the electron-rich aromatic ring. wikipedia.org A series of subsequent steps, including hydrolysis, leads to the formation of the aldehyde. The Duff reaction typically directs formylation to the ortho position relative to the activating group. wikipedia.org However, the yields of the Duff reaction can be variable and sometimes low. ecu.edu Studies on the formylation of 6-hydroxyquinoline (B46185) using the Duff method have shown exclusive formation of the monoaldehyde at the C5 position. mdpi.com
| Reaction | Reagents | Key Intermediate | Product |
| Duff Reaction | Hexamethylenetetramine ((CH2)6N4), Acid (e.g., Acetic Acid) | Iminium Ion | Ortho-hydroxyaryl Aldehyde |
This table provides a concise overview of the Duff aldehyde synthesis.
Carbene Insertion Reaction Pathways
Carbene insertion reactions represent a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Carbenes are neutral, divalent carbon species that can be highly reactive. libretexts.org In the context of synthesizing functionalized quinolines, carbene insertion into C-H bonds offers a direct method for introducing a formyl or related group.
While direct carbene insertion to form this compound is not a commonly cited primary route, the underlying principles are relevant. For instance, the Reimer-Tiemann reaction itself involves a dichlorocarbene intermediate. nih.gov More broadly, research has explored the insertion of carbenes into various bonds, including C-H, B-H, and S-H bonds, often catalyzed by transition metals. nih.govrsc.org The development of catalysts for site-selective C-H functionalization is an active area of research and could provide future pathways to specifically target the C6 position of 5-aminoquinoline. nih.gov
Oxidative Synthetic Approaches
Oxidative methods provide an alternative strategy for the synthesis of aldehydes. These approaches typically involve the oxidation of a precursor functional group, such as a methyl or hydroxymethyl group, at the desired position. While direct oxidative formylation of an unsubstituted C-H bond on the quinoline ring is challenging, the oxidation of a pre-installed group is a more common strategy.
For instance, if a 6-methyl-5-aminoquinoline precursor were available, it could potentially be oxidized to the corresponding aldehyde. Various oxidizing agents are known to convert methylarenes to aryl aldehydes, although controlling the oxidation state to prevent over-oxidation to the carboxylic acid can be a challenge. Similarly, the oxidation of a 6-hydroxymethyl-5-aminoquinoline would provide a direct route to the target aldehyde.
Multicomponent Reaction Pathways Involving this compound Precursors
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bepls.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity. numberanalytics.com While specific MCRs involving this compound are not extensively documented, the presence of both a nucleophilic amino group and an electrophilic aldehyde functionality suggests its high potential as a substrate in various MCRs. nih.govnih.gov
Mechanistic Role of Michael Adduct Intermediates
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov In the context of quinoline chemistry, Michael adducts often serve as key intermediates in the construction of fused heterocyclic systems. For instance, in the Skraup synthesis of quinolines, the 1,4-addition of an aniline (B41778) to an α,β-unsaturated carbonyl compound is a crucial step. uop.edu.pk
While direct examples involving this compound are scarce, it is conceivable that its derivatives could participate in Michael-type reactions. For example, a Schiff base derivative of this compound could undergo a Michael addition with an appropriate acceptor, leading to the formation of a Michael adduct. This adduct could then undergo further intramolecular reactions to yield complex quinoline-based architectures. The formation of the Michael adduct is typically initiated by a base, which deprotonates the Michael donor to form a resonance-stabilized carbanion. nih.gov This carbanion then attacks the β-carbon of the Michael acceptor.
Kinetic and Thermodynamic Investigations of Cyclization Reactions
The formation of the quinoline ring system through cyclization reactions is governed by both kinetic and thermodynamic factors. nist.govresearchgate.net In many synthetic routes to quinolines, such as the Friedländer synthesis, an intramolecular cyclization is a key step. The feasibility and outcome of this cyclization can be influenced by reaction conditions such as temperature and the nature of the catalyst. youtube.com
For instance, in the sulfonation of quinoline, the reaction at lower temperatures yields the kinetically controlled products (5- and 8-sulfonic acids), while at higher temperatures, the thermodynamically more stable 6-sulfonic acid is formed. chemistry-online.com This indicates that the initial products can rearrange to a more stable isomer under thermodynamic control. Similar principles would apply to cyclization reactions involving derivatives of this compound. The stability of the transition states leading to different cyclized products would determine the kinetic product, whereas the relative energies of the final products would dictate the thermodynamic outcome. researchgate.net Computational studies can provide valuable insights into the energy profiles of these reaction pathways. rsc.org
Derivatization and Functionalization Strategies
The dual functionality of this compound allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse array of novel compounds.
Synthesis of Schiff Bases and Related Imine Derivatives
The reaction of the aldehyde group of this compound with primary amines readily forms Schiff bases (imines). bepls.comwikipedia.org This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid or base catalysis. ekb.eg The resulting Schiff bases are themselves versatile intermediates for the synthesis of other compounds and can also exhibit interesting biological activities. wikipedia.org
The general synthesis of Schiff bases from a quinoline carbaldehyde can be represented as follows:
| Reactant 1 | Reactant 2 | Product |
| Quinoline-carbaldehyde | Primary Amine | Schiff Base |
Table 1: General Reaction for Schiff Base Formation
For example, various quinoline-carbaldehyde derivatives have been reacted with different primary amines to yield a library of Schiff bases with potential antimicrobial or anticancer properties. ekb.egscience.gov
Construction of Quinoline Hybrid Architectures
Quinoline hybrid molecules, which combine the quinoline scaffold with other pharmacologically active moieties, have attracted significant interest in medicinal chemistry. nih.govresearchgate.net The functional groups of this compound provide convenient handles for the construction of such hybrids. For instance, the amino group can be acylated or coupled with other molecules, while the aldehyde group can be transformed into various other functionalities or used in condensation reactions. researchgate.netnih.gov
The synthesis of quinoline-based hybrids often involves multi-step sequences, where the quinoline core is first functionalized and then linked to another molecular scaffold. nih.gov For example, quinoline-sulfonamide hybrids have been prepared and shown to possess antimalarial activity. nih.gov
Cyclocondensation and Annulation Reactions
Cyclocondensation and annulation reactions are powerful tools for the construction of fused heterocyclic systems. The amino and aldehyde groups of this compound are ideally positioned to participate in such reactions, leading to the formation of new rings fused to the quinoline core. For example, condensation with a compound containing an active methylene (B1212753) group could lead to the formation of a new six-membered ring. nih.gov
Other Selective Functional Group Interconversions
The bifunctional nature of this compound, possessing both a primary aromatic amine and an aldehyde group, allows for a variety of selective chemical transformations. These reactions enable the targeted modification of one functional group while leaving the other intact, providing a pathway to a diverse range of synthetically useful derivatives. Key interconversions include modifications of the aldehyde moiety, such as oxidation, reduction, and olefination, as well as reactions targeting the amino group, like acylation and alkylation.
The aldehyde group at the 6-position can undergo selective oxidation to a carboxylic acid. While specific examples on this compound are not prevalent in publicly accessible literature, the chemoselective oxidation of aldehydes to carboxylic acids is a well-established transformation. Biocatalytic methods, for instance, using aldehyde dehydrogenases, have been shown to be highly effective for this purpose on a wide range of substrates, including those with other oxidizable functionalities like heteroaromatic nitrogen atoms, which remain untouched. nih.gov This high degree of chemoselectivity is crucial when dealing with a molecule like this compound to avoid unwanted side reactions at the amino group or the quinoline ring. Common chemical oxidants like potassium permanganate (B83412) or Jones reagent can also be employed, although they may require careful reaction control to prevent over-oxidation or reaction with the amino group. libretexts.org The use of milder, more selective reagents such as sodium hypochlorite (B82951) has also been reported for the oxidation of aldehydes to carboxylic acids. researchgate.net
Conversely, the aldehyde can be selectively reduced to a primary alcohol. This transformation can be achieved using various reducing agents. For instance, zinc-catalyzed reduction with bis(pinacolato)diboron (B136004) (HBpin) is known to chemoselectively reduce aldehydes in the presence of other reducible functional groups. mdpi.com This method's mild conditions and high selectivity make it a suitable candidate for the reduction of this compound without affecting the aromatic quinoline system or the amino group.
The aldehyde functionality also serves as a key precursor for the formation of new carbon-carbon and carbon-nitrogen bonds. The Wittig reaction, for example, allows for the conversion of the aldehyde into an alkene, providing a powerful tool for extending the carbon skeleton. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of the aldehyde with a phosphorus ylide and is known for its high degree of regioselectivity in the placement of the newly formed double bond. libretexts.org
Another important transformation of the aldehyde group is the formation of an oxime through reaction with hydroxylamine (B1172632). byjus.com This reaction is often carried out under mild conditions and can be catalyzed by acids or bases. byjus.comxisdxjxsu.asia The resulting oxime functionality is a versatile synthetic intermediate itself. For example, the synthesis of various quinoline-3-carbaldehyde oximes has been efficiently achieved by reacting the corresponding aldehydes with hydroxylamine hydrochloride. researchgate.net
Furthermore, the aldehyde can participate in reductive amination, which involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction to yield a more complex amine. organic-chemistry.orgmdpi.com This one-pot procedure is a highly efficient method for constructing C-N bonds.
The amino group at the 5-position can also be selectively modified. N-acylation, the introduction of an acyl group, is a common transformation. rsc.org This can typically be achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The selective acylation of amino groups in the presence of other functionalities is a widely used synthetic strategy. nih.gov Similarly, selective N-alkylation of the amino group can be performed. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, various methods have been developed to control the selectivity. For instance, manganese-catalyzed N-alkylation of anilines with alcohols has been reported to be highly selective. rsc.org
The following table summarizes some of the key selective functional group interconversions that are applicable to this compound based on established chemical principles and reactions on analogous compounds.
| Transformation | Reagent(s) and Conditions | Product | Reference(s) |
| Oxidation of Aldehyde | Aldehyde Dehydrogenase, NAD⁺, O₂ | 5-Aminoquinoline-6-carboxylic acid | nih.gov |
| Reduction of Aldehyde | Zn(OAc)₂, HBpin | (5-Aminoquinolin-6-yl)methanol | mdpi.com |
| Wittig Reaction | Ph₃P=CHR', Solvent | 5-Amino-6-(alkenyl)quinoline | masterorganicchemistry.comlibretexts.org |
| Oxime Formation | NH₂OH·HCl, Base | This compound oxime | byjus.comxisdxjxsu.asiaresearchgate.net |
| Reductive Amination | R'NH₂, NaBH₃CN or H₂, Catalyst | N-(Alkyl/Aryl)-1-(5-aminoquinolin-6-yl)methanamine | organic-chemistry.orgmdpi.com |
| N-Acylation | Acyl chloride or Anhydride, Base | N-(6-Formylquinolin-5-yl)amide | rsc.orgnih.gov |
| N-Alkylation | Alcohol, Mn-catalyst | N-Alkyl-6-formylquinolin-5-amine | rsc.org |
Vibrational Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.
In the analysis of aminoquinoline derivatives, characteristic vibrational bands are observed. For instance, the FTIR spectra of 5-aminoquinoline (5AQ) have been recorded in the 4000–400 cm⁻¹ range. nih.govtubitak.gov.trpsu.edu The analysis of these spectra, often supported by computational studies, allows for the assignment of fundamental vibrational modes. nih.gov For example, in derivatives of 5,8-quinolinedione (B78156), the carbonyl stretching vibrations are typically observed in the 1700–1650 cm⁻¹ region. mdpi.com The position of substituents can influence these frequencies; compounds with an amine group at the C-6 position show a single peak in this area, while 7-amine substituted derivatives exhibit two separate peaks. mdpi.com The stretching vibrations of the C-H aldehyde group in some quinoline carbaldehydes are calculated to be around 2857–2850 cm⁻¹, though they may be overlapped by other C-H vibrations in experimental spectra. mdpi.com The C-N stretching vibrations in the quinoline and 5,8-quinolinedione moieties are observed at approximately 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹, respectively. mdpi.com
Table 1: Characteristic FTIR Peaks for Aminoquinoline Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| Carbonyl (C=O) | Stretching | 1650 - 1700 | mdpi.com |
| Aldehyde C-H | Stretching | 2850 - 2857 | mdpi.com |
| C-N | Stretching | 1230 - 1325 | mdpi.com |
| N-H | Stretching | 3300 - 3500 | rsc.orgresearchgate.net |
| C=C (aromatic) | Stretching | 1507 - 1617 | mdpi.com |
This table provides generalized ranges. Specific peak positions can vary based on the full molecular structure.
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy provides complementary information to FTIR. It involves inelastic scattering of monochromatic light from a laser source. The FT-Raman spectra of 5-aminoquinoline have been recorded in the 3500–100 cm⁻¹ range. nih.gov A complete vibrational assignment and analysis of the fundamental modes can be achieved by using both observed FTIR and FT-Raman data. nih.govtubitak.gov.trpsu.edu The combination of both techniques allows for a more comprehensive understanding of the vibrational modes of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it and the presence of neighboring functional groups. In quinoline derivatives, the aromatic protons typically resonate in the downfield region of the spectrum. acs.orguncw.eduuncw.edu
For instance, in quinoline-5-carbaldehydes, the aldehyde proton (HC=O) signal appears at a low field, around 10.1 ppm. mdpi.com The presence of intramolecular hydrogen bonds, for example between a carbonyl group at C7 and a hydroxyl or dimethylamino group at C8, can lead to increased deshielding and a further downfield shift of the corresponding proton signals. mdpi.com The chemical shifts of protons on the quinoline ring are also sensitive to the nature and position of substituents. uncw.eduuncw.edu For example, the protons of the benzene (B151609) ring (H-5 to H-8) and the pyridine (B92270) ring (H-2 to H-4) in quinoline show distinct chemical shifts and coupling patterns. acs.org
Table 2: Representative ¹H NMR Chemical Shifts for Substituted Quinolines
| Proton | Chemical Shift (δ, ppm) | Compound Context | References |
| HC=O | ~10.1 - 10.2 | Quinoline-5-carbaldehydes | mdpi.com |
| Aromatic H | ~7.2 - 9.6 | General Quinoline Derivatives | mdpi.com |
| H-2 | ~8.9 | Quinoline | chemicalbook.com |
| H-8 | ~8.1 | Quinoline | chemicalbook.com |
Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the quinoline ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. The carbonyl carbon of the aldehyde group in quinolinecarbaldehydes resonates at a significantly downfield position. For example, in 8-hydroxyquinoline-5-carbaldehyde, the aldehyde carbon appears at 192.2 ppm, while in 6-(dimethylamino)quinoline-5-carbaldehyde, it is observed at 190.0 ppm. mdpi.com
The carbon atoms of the quinoline ring itself give rise to a series of signals in the aromatic region of the ¹³C NMR spectrum, typically between 110 and 160 ppm. mdpi.comtsijournals.comresearchgate.net The specific chemical shifts are sensitive to the substituents on the ring. For example, the carbons in the aromatic rings of quinoline derivatives typically show signals in the 125-150 ppm range. libretexts.orgoregonstate.edu
Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines
| Carbon | Chemical Shift (δ, ppm) | Compound Context | References |
| C=O (aldehyde) | ~190 - 192 | Quinoline-5-carbaldehydes | mdpi.com |
| Aromatic C | ~110 - 160 | General Quinoline Derivatives | mdpi.comresearchgate.net |
| C-5 (in 5-Aminoquinoline) | ~129 | 5-Aminoquinoline | chemicalbook.comspectrabase.com |
| C-6 (in 5-Aminoquinoline) | ~122 | 5-Aminoquinoline | chemicalbook.comspectrabase.com |
Note: Chemical shifts are dependent on the solvent and substitution pattern.
Advanced Multinuclear NMR Techniques for Structural Confirmation
For complex quinoline derivatives, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete structural assignment due to signal overlap and complex coupling patterns. acs.orgresearchgate.net In such cases, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation. rsc.orgmdpi.com
Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the spin system. acs.orgresearchgate.netnih.govHMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons. researchgate.netHMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.netNOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is valuable for confirming stereochemistry and conformation. nih.gov
These advanced NMR methods are essential for the complete and accurate structural characterization of novel and complex this compound derivatives. rsc.orgmdpi.comresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are pivotal in understanding the electronic structure and photophysical behavior of molecules like this compound. These techniques probe the transitions between electronic energy levels within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For quinoline derivatives, the absorption spectra are characterized by bands arising from π-π* and n-π* transitions associated with the aromatic system.
The UV-Vis absorption spectrum of aminoquinolines is influenced by the position of the amino group and the presence of other substituents, as well as the solvent polarity. researchgate.netresearchgate.net Studies on various amino-substituted quinolines have been performed to understand these effects. researchgate.net For instance, the insertion of an amino group into the quinoline structure is known to cause shifts in the absorption bands. researchgate.net The electronic absorption spectra for different quinoline derivatives show absorbance in the range of 280 to 510 nm. researchgate.net
In a study of quinoline derivatives in various solvents, the absorption properties were investigated to assess their sensitivity to the environment. mdpi.com The spectra of free quinolines were recorded in solvents such as n-hexane, chloroform, methanol, and 2-propanol. mdpi.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to complement experimental findings and help assign the observed electronic transitions. researchgate.net These calculations can predict absorption wavelengths and excitation energies, providing a deeper understanding of the electronic structure. researchgate.net For this compound, the presence of the electron-donating amino group and the electron-withdrawing carbaldehyde group on the quinoline ring is expected to lead to complex electronic transitions, likely resulting in absorption bands in the near-UV and visible regions.
Table 1: UV-Vis Absorption Data for Related Quinoline Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Aminoquinoline | Ethanol | Not specified, spectrum provided | researchgate.net |
| Various 2,4-diphenylquinolines | Ethanol | Varies with substitution | researchgate.net |
| Various quinoline derivatives | n-hexane, chloroform, methanol, 2-propanol | Bands in the range 300-400 nm | mdpi.com |
Fluorescence Spectroscopy and Photophysical Property Determination
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. The fluorescence behavior of aminoquinolines is highly dependent on the substitution pattern and the molecular environment.
Interestingly, studies have shown contrasting fluorescence properties for 5-aminoquinoline (5-AQ). One study involving the use of aminoquinolines as fluorescent labels for glycan analysis found that 5-AQ labeled maltohexaose (B131044) did not exhibit any fluorescent properties. nih.gov This suggests that in this specific context, the 5-aminoquinoline moiety is non-emissive.
In contrast, another study investigated the fluorescence quenching of 5-aminoquinoline in acetonitrile. researchgate.net In the absence of quenchers, 5-AQ displays a single fluorescence band attributed to an intramolecular charge transfer (ICT) state. researchgate.net This fluorescence is significantly quenched by the presence of silver ions (Ag+), indicating a strong interaction between the 5-AQ and the metal ion. researchgate.net The fluorescence intensity decreased approximately 17-fold in the presence of 60 mM Ag+ ions, demonstrating the potential of 5-AQ as a fluorescent sensor for silver ions. researchgate.net
Derivatives of 8-aminoquinoline (B160924) are well-known for their use as fluorescent probes, particularly for the detection of metal ions like zinc. nih.gov These probes often work via a photoinduced electron transfer (PET) mechanism, which is modulated by the binding of the target ion. For example, the fluorescence of some quinoline-based sensors is quenched in the free state and enhanced upon metal binding. nih.govacs.org The photophysical properties, such as fluorescence quantum yield and lifetime, are key parameters determined in these studies.
Table 2: Photophysical Properties of 5-Aminoquinoline
| Property | Condition | Observation | Reference |
| Fluorescence | Labeled to maltohexaose | No fluorescent properties displayed | nih.gov |
| Fluorescence | In acetonitrile | Shows a single band assigned to the ICT state | researchgate.net |
| Fluorescence Quenching | With Ag+ ions in acetonitrile | Fluorescence intensity is quenched | researchgate.net |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for molecular weight determination, formula confirmation, and structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds and for differentiating between compounds with the same nominal mass.
For quinolinecarbaldehyde derivatives, HRMS measurements have been successfully performed using techniques like Electrospray Ionization (ESI) coupled with a Quadrupole-Time-of-Flight (Q-TOF) mass analyzer. mdpi.com ESI is a soft ionization technique that allows for the analysis of intact molecules, typically observing the protonated molecule [M+H]+. The high mass accuracy of HRMS, often in the low ppm range, provides a high degree of confidence in the assigned molecular formula. csic.es For this compound (C10H8N2O), the expected accurate mass can be calculated and compared with the experimental value to confirm its composition.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]+ | C10H9N2O+ | 173.07094 |
| [M+Na]+ | C10H8N2ONa+ | 195.05288 |
This table contains theoretically calculated values.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a suitable method for the analysis of volatile and thermally stable compounds.
The analysis of amino-substituted quinolines by GC-MS can be challenging due to the polarity of the amino group, which can lead to poor chromatographic peak shape and thermal degradation. sigmaaldrich.com For this reason, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.comnih.gov For example, silylation is a common derivatization technique used for compounds containing -NH2 groups. sigmaaldrich.com
Studies on 8-aminoquinoline derivatives have utilized GC-MS, indicating that these compounds are amenable to this analysis, often after derivatization. nih.gov Similarly, the properties of various quinoline-5-carbaldehyde (B1306823) derivatives have been characterized using GC-MS. mdpi.com The mass spectra obtained from GC-MS provide valuable structural information through characteristic fragmentation patterns. For quinolinecarbaldehydes, a preferential fragmentation is often the initial loss of the carbonyl group. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound itself is not available in the searched literature, data for the parent compound, 5-aminoquinoline, and a closely related derivative, 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, have been reported. mdpi.comnih.gov The crystal structure of 5-aminoquinoline is available in the Crystallography Open Database (COD). nih.gov
A study on 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde revealed that it crystallizes in the Pnma space group, and its molecular ring systems are essentially planar. mdpi.com The packing of this molecule in the crystal is stabilized by parallel-displaced π-π stacking interactions. mdpi.com It is plausible that this compound would also exhibit a planar quinoline ring system and engage in similar intermolecular interactions in the solid state. The determination of its crystal structure would provide definitive information on its molecular geometry and packing arrangement. mdpi.com
Table 4: Crystallographic Data for Related Quinoline Compounds
| Compound | Crystal System | Space Group | Database/Reference |
| 5-Aminoquinoline | Not specified | Not specified | Crystallography Open Database (COD) ID 4348406 nih.gov |
| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Orthorhombic | Pnma | mdpi.com |
Single-Crystal X-ray Diffraction Analysis of Quinolinecarbaldehydes and Derivatives
Research has successfully determined the structures of various quinolinecarbaldehydes and their Schiff base derivatives using single-crystal X-ray diffraction. mdpi.comresearchgate.net These studies provide a foundation for understanding the conformational preferences and intermolecular interactions that govern the solid-state architecture of these molecules.
For instance, the crystal structure of quinoline-2-carbaldehyde has been determined, revealing two nearly planar independent molecules in the asymmetric unit. researchgate.net In the crystal, one set of molecules is linked by weak C—H⋯O interactions, forming chains, while the other set does not exhibit significant directional bonding. researchgate.net
A study on the synthesis and characterization of various quinolinecarbaldehydes reported the single-crystal X-ray diffraction analysis of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and several of its Schiff base derivatives. researchgate.netdoaj.org These analyses provide valuable data on the influence of different substituents on the quinoline framework.
The structural details for selected quinolinecarbaldehyde derivatives are summarized in the tables below.
Crystallographic Data for Quinoline-2-carbaldehyde
The title compound, C₁₀H₇NO, crystallizes with two independent molecules in the asymmetric unit. researchgate.net
| Parameter | Value |
| Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.0639 (7) |
| b (Å) | 21.564 (2) |
| c (Å) | 10.698 (1) |
| β (°) | 107.884 (2) |
| Volume (ų) | 1550.9 (3) |
| Z | 8 |
| Temperature (K) | 173 |
| Radiation | Mo Kα |
| R-factor | 0.045 |
Data sourced from Motswainyana and Onani (2011). researchgate.net
Structural Insights from Quinolinecarbaldehyde Derivatives
The analysis of derivatives provides critical information on how different functional groups affect the molecular geometry and crystal packing. For example, in derivatives of 8-hydroxyquinoline, the presence of intramolecular hydrogen bonds between a carbonyl group and a neighboring hydroxyl or dimethylamino group has been observed to influence the chemical shifts in NMR spectra, a phenomenon that is corroborated by solid-state structures. mdpi.com
While the specific crystal structure of this compound remains to be reported, the available data on its analogues provide a robust framework for predicting its structural features. It is anticipated that the amino group at the 5-position and the carbaldehyde group at the 6-position would significantly influence the electronic distribution and hydrogen bonding capabilities of the molecule, leading to unique crystal packing arrangements. Further research involving the synthesis of high-quality single crystals of the title compound is necessary for a complete structural elucidation.
Computational and Theoretical Chemistry Studies on 5 Aminoquinoline 6 Carbaldehyde
Quantum Chemical Calculation Methodologies
A variety of quantum chemical calculation methodologies are employed to study quinoline (B57606) derivatives, providing a comprehensive understanding of their behavior at the molecular level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in computational chemistry. nih.govrsc.org It is utilized to determine the kinetic and thermodynamic stability of compounds, perform structural optimizations, and gain insights into reaction mechanisms and molecular interactions. nih.gov DFT is also proficient in evaluating the optical and electronic properties of molecules. nih.gov For quinoline derivatives, DFT calculations are instrumental in optimizing molecular geometry to find the lowest energy conformation. nih.gov The B3LYP functional is a popular hybrid functional frequently used in these studies. nih.govresearchgate.net Theoretical calculations for quinoline derivatives are often carried out using software packages like Gaussian, with the results visualized using programs such as GaussView. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To investigate the electronic excited states and predict absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govnih.gov This approach is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. nih.gov By analyzing the transitions between molecular orbitals, TD-DFT provides insights into the nature of electronic excitations, such as π–π* or n–π* transitions. nih.govscirp.org The method has been successfully applied to various quinoline derivatives to understand their photophysical characteristics. nih.govrsc.orgrsc.org For instance, studies on related compounds have used TD-DFT to predict absorption spectra, which are then compared with experimental findings. nih.govnih.gov
Selection and Application of Computational Basis Sets
The choice of a basis set is crucial in quantum chemical calculations as it dictates the accuracy of the results. A basis set is a set of mathematical functions used to build the molecular orbitals. For studies on quinoline derivatives, Pople-style basis sets are commonly employed. The B3LYP/6-31G(d,p) level of theory and basis set is frequently used for geometry optimization and electronic property calculations. nih.govrsc.orgrsc.org In some cases, a more extensive basis set like 6-311G(d,p) is used to achieve higher accuracy in the results. researchgate.net Another basis set mentioned in the context of related quinolinecarbaldehydes is the 6-31G*. mdpi.com The selection of the basis set often represents a compromise between desired accuracy and available computational resources.
Molecular Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity and stability. Computational methods provide quantitative measures known as reactivity descriptors.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energetics)
Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical stability and reactivity of molecules. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
While specific FMO data for 5-Aminoquinoline-6-carbaldehyde is not available in the provided search results, analysis of structurally similar quinolinecarbaldehyde derivatives illustrates the application of this analysis. Calculations for these related compounds were performed using DFT at the B3LYP/6-31G* level. mdpi.com
Table 1: Frontier Molecular Orbital Energies for Related Quinolinecarbaldehyde Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 8-hydroxy-quinoline-5-carbaldehyde | -8.93 | -5.55 | 3.38 |
| 6-(dimethylamino)quinoline-5-carbaldehyde | -8.11 | -4.68 | 3.43 |
Data is for illustrative purposes from structurally related compounds and not for this compound. mdpi.com
This analysis of HOMO and LUMO energies provides fundamental insights into the electronic behavior and potential reactivity of quinoline-based compounds. nih.govrsc.orgmdpi.com
Dipole Moment Calculations
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the dipole moment. These calculations depend heavily on the molecule's geometry, particularly the rotational conformation of the flexible amino and carbaldehyde groups. While specific computational studies on this compound are not prevalent in the reviewed literature, the principles of such calculations are well-established. The final calculated dipole moment would be a vector sum of the individual bond dipoles, reflecting the specific, low-energy conformation of the molecule. The non-covalent dipole-dipole interactions that arise from these molecular properties are crucial in determining how molecules arrange themselves in solution and in the solid state. uncw.edu
Theoretical Prediction of Chemical Shifts and Absorption Wavelengths
Theoretical calculations are instrumental in predicting spectroscopic properties, aiding in the interpretation of experimental data and structural elucidation.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in combination with DFT or Hartree-Fock (HF) theory. tsijournals.comresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be correlated with experimental findings. For quinoline derivatives, theoretical studies have shown excellent agreement between calculated and experimental values, helping to assign complex spectra. tsijournals.comresearchgate.net
For this compound, one would expect characteristic chemical shifts. Based on data for related quinoline-5-carbaldehydes, the carbon atom of the carbonyl group is predicted to have a ¹³C chemical shift of approximately 192 ppm. nih.gov The presence of the amino group at the C5 position would further influence the electronic environment of all carbons in the ring system.
Table 1: Experimental ¹³C NMR Chemical Shifts for Related Quinoline Fragments This table provides experimental data for molecular fragments related to this compound to offer context for theoretical predictions.
| Compound | Carbon Atom | Solvent | Chemical Shift (δ, ppm) | Reference |
| 8-Hydroxyquinoline-5-carbaldehyde | Carbonyl (C=O) | - | ~192 | nih.gov |
| 5-Aminoquinoline (B19350) | C2 | DMSO-d₆ | 148.9 | spectrabase.com |
| C3 | DMSO-d₆ | 120.9 | spectrabase.com | |
| C4 | DMSO-d₆ | 129.2 | spectrabase.com | |
| C5 | DMSO-d₆ | 146.4 | spectrabase.com | |
| C6 | DMSO-d₆ | 104.9 | spectrabase.com | |
| C7 | DMSO-d₆ | 128.5 | spectrabase.com | |
| C8 | DMSO-d₆ | 113.3 | spectrabase.com | |
| C8a | DMSO-d₆ | 131.0 | spectrabase.com | |
| C4a | DMSO-d₆ | 123.6 | spectrabase.com |
Absorption Wavelengths: Time-dependent density functional theory (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis). researchgate.net Computational studies on 6-aminoquinoline (B144246), a closely related structure, have shown that its absorption maxima occur between 327–340 nm, corresponding to π → π* transitions. researchgate.net For this compound, the presence of the aldehyde group in conjugation with the amino-substituted quinoline system is expected to create an intramolecular charge-transfer (ICT) character. researchgate.net This would likely result in a bathochromic (red) shift of the absorption maxima compared to 6-aminoquinoline.
Conformational Analysis and Molecular Stability
The flexibility of the exocyclic amino and carbaldehyde groups gives rise to different spatial arrangements, or conformations, which have distinct energies and properties.
Rotameric State Investigations
The key rotameric states of this compound are defined by the torsion angles around two bonds: the C6-C(aldehyde) bond and the C5-N(amino) bond. Rotation around the C6-C(aldehyde) bond determines the orientation of the carbonyl oxygen relative to the quinoline ring. A planar conformation, where the aldehyde group is coplanar with the aromatic ring, is often favored as it maximizes π-conjugation.
A particularly important consideration is the potential for an intramolecular hydrogen bond between one of the hydrogens of the amino group and the oxygen of the carbaldehyde group. The formation of this five-membered ring-like H-bonded structure would significantly stabilize a specific rotamer, locking the aldehyde and amino groups into a preferred coplanar orientation. uni-muenchen.de
Energetic Landscape of Conformers
The relative stability of the different conformers is described by the molecule's potential energy surface, or energetic landscape. Computational chemists map this landscape by calculating the molecule's energy as a function of the key torsional angles. These calculations, often performed using DFT or Møller-Plesset perturbation theory (MP2), identify the low-energy minima that correspond to stable conformers and the energy barriers (transition states) that separate them. rsc.orgresearchgate.net
For this compound, the global energy minimum is expected to correspond to the planar conformer stabilized by the intramolecular hydrogen bond between the amino and carbaldehyde groups. Other rotamers, where this hydrogen bond is absent, would exist as higher-energy local minima. The energy difference between these conformers determines their relative populations at a given temperature.
Intermolecular Interactions and Charge Transfer Phenomena
The functional groups on this compound enable it to participate in a variety of intermolecular interactions, which are fundamental to its behavior in condensed phases.
Hydrogen Bonding Networks and Proton Transfer Dynamics
This compound has multiple sites for hydrogen bonding. The amino group (-NH₂) serves as a hydrogen bond donor, while the carbaldehyde oxygen and the heterocyclic quinoline nitrogen act as hydrogen bond acceptors. nih.govnih.gov This functionality allows the molecule to form extensive intermolecular hydrogen-bonding networks, such as dimers or chains, in the solid state or in concentrated solutions.
Beyond simple hydrogen bonding, the molecule has the structural motifs for potential proton transfer (PT) dynamics. nih.gov Proton transfer is a fundamental reaction that can be triggered by external stimuli like light (photoexcitation). researchgate.netnih.gov Studies on related 7-hydroxyquinoline (B1418103) derivatives have explored the concept of "proton cranes," where a proton is transferred intramolecularly over a long distance from a donor site to an acceptor site. researchgate.netnih.gov In such systems, a flexible part of the molecule acts as a crane to deliver the proton. nih.gov
For this compound, an excited-state intramolecular proton transfer (ESIPT) from the amino donor to the carbaldehyde acceptor is a theoretical possibility. More commonly, the molecule could participate in intermolecular proton transfer pathways in protic solvents or in co-crystals with other acidic or basic molecules. nih.gov Computational modeling can map the potential energy surfaces for these proton transfer reactions to determine their feasibility and the associated energy barriers. researchgate.net
π-π Stacking Interactions
π-π stacking interactions are crucial non-covalent forces in areas ranging from drug-protein binding to materials science. nih.gov For heteroaromatic systems like this compound, these interactions play a key role in determining the structure and stability of supramolecular assemblies. nih.gov The quinoline core, an electron-deficient aromatic system, combined with an electron-donating amino group and an electron-withdrawing carbaldehyde group, creates a complex electronic surface ripe for stacking interactions.
Computational studies on related heteroaromatic systems have shown that stacking energies are highly dependent on the number and position of heteroatoms and the coaxial orientation of the stacked rings. nih.gov In systems designed to study heteroarene stacking with tyrosine residues, high-accuracy computations have demonstrated a strong correlation between the calculated stacking energy and the experimentally determined binding energies. nih.gov For foldamers constructed from 6-aminoquinoline-2-carboxylic acid, non-covalent interactions, including π-π stacking, are essential for defining their rigid, rod-like structures. uni-muenchen.de While specific studies on this compound are limited, these findings suggest that its quinoline ring would favorably stack with other aromatic systems, an interaction that could be tuned by its unique substitution pattern.
Charge Transfer Complexation Mechanisms
Charge transfer (CT) complexes are formed when an electron donor molecule reacts with an electron acceptor, involving the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The amino group on the this compound scaffold makes it a potent electron donor, capable of forming CT complexes with suitable π-acceptors.
Studies on similar molecules, such as quinine (B1679958) and ketotifen, with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), provide a model for the expected behavior. nih.govmdpi.com In these cases, the nitrogen atom of an amine often acts as the primary electron donor center. mdpi.com The formation of the CT complex involves an intermolecular charge transfer, which can be characterized spectroscopically. nih.govmdpi.com
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structure and mechanism of these complexes. nih.govmdpi.com Calculations can predict the optimized geometries, Mulliken charge distributions, and molecular orbital energies (HOMO and LUMO) of the complex. nih.gov For instance, in the KT-DDQ complex, a decrease in the bond lengths of certain nitrogen-carbon bonds upon complexation was attributed to a resonance effect. nih.gov The stability of such complexes is often influenced by hydrogen bonding between the donor and acceptor. nih.gov Theoretical calculations have successfully predicted the 1:1 molar ratio of donor to acceptor in these complexes, which aligns with experimental data from methods like Job's plot. nih.govmdpi.com
Mechanistic Insights from Computational Modeling
Transition State Analysis and Reaction Pathways
Computational modeling is a cornerstone for mapping out reaction pathways and characterizing the high-energy transition states that govern chemical reactions. For quinoline derivatives, theoretical studies have been used to explain the selectivity of reactions like formylation. Computational analysis of the Vilsmeier-Haack reaction on quinoline systems helped to explain the preferred position of substitution by evaluating the stability of reaction intermediates. mdpi.com
In the context of electrochemical reactions, theoretical studies on the oxidation of 6-aminoquinoline have investigated two primary pathways: an initial single-electron transfer leading to radical cations, and a two-electron transfer resulting in nitrenium cations. researchgate.net Such analyses involve calculating the heat of formation and ionization energy of intermediates to predict the most favorable reaction pathway under different pH conditions. researchgate.net These computational approaches allow for the detailed examination of regioselectivity in subsequent dimerization reactions of the generated radical species. researchgate.net
Elucidation of Rate-Determining Steps in Catalytic Processes
Identifying the rate-determining step is fundamental to understanding and optimizing any catalytic cycle. While specific studies on this compound are not detailed in the provided results, principles can be drawn from related catalytic systems. In many transition metal-catalyzed coupling reactions, the oxidative addition of an organic halide to the metal center is often the rate-limiting step. acs.org This step can be significantly inhibited by the presence of π-acidic ligands like carbon monoxide, which traditionally limits the scope of substrates. acs.org
Recent advancements have shown that photoredox catalysis can circumvent these limitations by altering the mechanism. acs.org In a dual-catalyst system for asymmetric aminocarbonylation, in situ nuclear magnetic resonance (NMR) monitoring helped identify the catalyst's resting state as a Ni(0) complex, suggesting that the initial Ni(II) precatalyst is rapidly converted to the active species. acs.org Such mechanistic studies, combining experimental monitoring and computational analysis, are crucial for pinpointing the slow step in a complex catalytic process and rationally designing more efficient catalysts. acs.org
Electrochemical Properties and Redox Potential Calculations
The electrochemical behavior of this compound is dictated by the redox-active quinoline nucleus and its functional groups. Computational and experimental studies on related compounds have established a strong correlation between chemical structure and redox potentials. mdpi.com For example, research on 6-aminoquinoline combined semi-empirical quantum chemical computations with cyclic voltammetry to study its electrochemical oxidation mechanism. researchgate.net The study considered the influence of pH and solvation effects, calculating properties like ionization energy and spin density of intermediates. researchgate.net The results indicated that 6-aminoquinoline is more easily oxidized at lower anodic potentials in alkaline solutions compared to acidic ones. researchgate.net
Further studies on other quinolinecarbaldehydes, such as 8-hydroxy-quinoline-5-carbaldehyde and 6-(dimethylamino)quinoline-5-carbaldehyde, have also found a strong link between their structure and their reduction and oxidation potentials. mdpi.com The presence of different substituents, like a methyl group, was shown to facilitate oxidation. mdpi.com These experimental findings are often supported by calculations of frontier molecular orbitals (HOMO/LUMO), which help to rationalize the observed electrochemical properties. mdpi.com
Table 1: Electrochemical Data for Related Quinoline Derivatives
| Compound | Method | Key Finding | Reference |
|---|---|---|---|
| 6-Aminoquinoline | Cyclic Voltammetry & Semi-empirical Calculations | Easier oxidation in alkaline solutions than in acidic solutions. | researchgate.net |
| 6-(Dimethylamino)quinoline-5-carbaldehyde | Electrochemistry & Frontier Molecular Orbital Calculations | The presence of a methyl group facilitates oxidation. | mdpi.com |
Advanced Computational Methodologies
A variety of advanced computational methodologies are employed to study the properties of quinoline derivatives. These methods provide a detailed understanding of molecular structure, reactivity, and electronic properties.
Density Functional Theory (DFT): This is one of the most widely used methods for studying charge transfer complexes and reaction mechanisms. nih.govmdpi.com Specific functionals, such as B3LYP and MPW1PW91, are often chosen for their accuracy in predicting geometries and energies. nih.govmdpi.com Time-dependent DFT (TD-DFT) is particularly useful for computing the transition energies of charge transfer complexes, allowing for direct comparison with experimental UV-Vis spectra. mdpi.com
Basis Sets: The accuracy of DFT calculations is also dependent on the choice of basis set. Large basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which include polarization and diffuse functions, are commonly used to provide a more accurate description of the electron distribution, especially for systems with non-covalent interactions or anions. mdpi.com
Semi-Empirical Methods: Methods like AM1 (Austin Model 1), often combined with a solvation model like COSMO (Conductor-like Screening Model), are used for computationally efficient studies of large systems or for preliminary investigations of reaction mechanisms, such as the electrochemical oxidation of 6-aminoquinoline. researchgate.net These methods are faster than DFT but generally less accurate.
Non-Linear Effect Analysis: In the study of asymmetric catalysis, analyzing the relationship between the enantiopurity of the catalyst/ligand and the product can provide mechanistic insights. A linear correlation often suggests that a single, monomeric catalyst species is involved in the enantioselectivity-determining step of the reaction. acs.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-Aminoquinoline |
| Tyrosine |
| 6-aminoquinoline-2-carboxylic acid |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |
| 7,7,8,8-tetracyanoquinodimethane (TCNQ) |
| Quinine |
| Ketotifen |
| Carbon monoxide |
| 8-hydroxy-quinoline-5-carbaldehyde |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
A Quantum Theory of Atoms in Molecules (QTAIM) analysis of this compound would investigate the topology of the electron density to characterize the chemical bonds and interatomic interactions within the molecule. This analysis would involve locating the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. Key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at these critical points would be calculated to classify the nature of the chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). However, no published studies were found that provide this specific QTAIM data for this compound.
Global Reactivity Parameter (GRP) Elucidation
The elucidation of Global Reactivity Parameters (GRPs) for this compound would provide insights into its chemical reactivity and kinetic stability. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key GRPs include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). While the calculation of these parameters is a standard computational procedure, specific values for this compound have not been reported in the searched literature.
A representative table for such data would look like this:
| Global Reactivity Parameter | Symbol | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Ionization Potential | I | -EHOMO | Data not available |
| Electron Affinity | A | -ELUMO | Data not available |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Data not available |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Softness | S | 1 / (2η) | Data not available |
| Electrophilicity Index | ω | µ² / (2η) | Data not available |
No specific data is available for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface analysis for this compound would map the electrostatic potential onto the electron density surface of the molecule. This would visually identify the electron-rich and electron-poor regions, which are crucial for predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. Typically, red-to-yellow colors indicate negative potential (nucleophilic regions), while blue colors indicate positive potential (electrophilic regions). Without specific computational studies, an MEP map for this compound is not available for description.
Nonlinear Optical (NLO) Property Predictions (e.g., Hyperpolarizability)
The prediction of Nonlinear Optical (NLO) properties of this compound would involve calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations are essential for assessing the potential of a molecule for applications in optoelectronic devices. The presence of an amino group (electron-donating) and a carbaldehyde group (electron-withdrawing) on the quinoline scaffold suggests potential for NLO activity due to intramolecular charge transfer. However, specific theoretical calculations to quantify these properties for this compound have not been found in the available literature. mdpi.comnih.govnih.gov
A table summarizing predicted NLO properties would typically be presented as follows:
| NLO Property | Symbol | Calculated Value |
| Dipole Moment | µ (Debye) | Data not available |
| Mean Polarizability | <α> (esu) | Data not available |
| First-Order Hyperpolarizability | β (esu) | Data not available |
No specific data is available for this compound.
Advanced Research Applications in Chemical Sciences
Development of Chemosensors and Fluorescent Probes
The development of chemosensors and fluorescent probes is a critical area of research with wide-ranging applications in environmental monitoring, biomedical diagnostics, and industrial process control. 5-Aminoquinoline-6-carbaldehyde serves as an excellent platform for creating these sensors due to its quinoline (B57606) core, a well-known fluorophore, and the reactive aldehyde and amino functionalities that can be tailored for specific recognition tasks.
The design of chemosensors based on this compound hinges on the "receptor-spacer-fluorophore" model. In this framework, the quinoline moiety acts as the fluorophore, providing the signaling component. The amino and carbaldehyde groups, or derivatives thereof, function as the receptor site, engineered to selectively bind with target analytes.
The primary design strategy involves modifying the aldehyde group through Schiff base condensation with various amines. This approach introduces specific binding sites for the target ion or molecule. The choice of the amine component is crucial for tuning the sensor's selectivity and sensitivity. For instance, incorporating moieties with soft donor atoms like sulfur or nitrogen can enhance affinity for soft metal ions, while integrating hydrogen-bonding donors or acceptors can facilitate anion recognition. The resulting imine (C=N) bond also plays a vital role in the signaling mechanism, often influencing the electronic properties of the quinoline fluorophore upon analyte binding.
Derivatives of this compound are promising candidates for the detection of various metal ions. The lone pair of electrons on the quinoline nitrogen and the amino group, along with the oxygen of the carbaldehyde, can act as coordination sites for metal ions. The binding of a metal ion alters the electronic distribution within the molecule, leading to a detectable change in its fluorescence or color.
Silver (Ag⁺): While specific studies on this compound for Ag⁺ sensing are not abundant, related aniline-based sensors have demonstrated the ability to detect Ag⁺ with a low detection limit of 0.099 μM through colorimetric changes. nih.gov
Zinc (Zn²⁺): Quinoline-based fluorescent sensors are extensively studied for Zn²⁺ detection due to zinc's biological importance. nanobioletters.com Derivatives of 8-aminoquinoline (B160924) have shown high selectivity and sensitivity for Zn²⁺. mdpi.comnih.gov For example, a sensor synthesized from 2-Hydrazinequinoline and 2-hydroxy-5-methylbenzaldehyde (B1329341) exhibited a detection limit of 220.6 nM for Zn²⁺. nanobioletters.com Another quinoline-based chemosensor demonstrated a detection limit as low as 35.60 x 10⁻⁹ M. nanobioletters.com The sensing mechanism often involves a "turn-on" fluorescence response attributed to the chelation-enhanced fluorescence (CHEF) effect upon complexation with Zn²⁺. nih.gov
Copper (Cu²⁺): Quinoline derivatives have been successfully employed as colorimetric and fluorescent probes for Cu²⁺ ions. researchgate.net A sensor based on a quinoline moiety demonstrated a colorimetric approach to distinguish between cuprous and cupric ions. mdpi.com The interaction with Cu²⁺ often leads to fluorescence quenching due to the paramagnetic nature of the Cu²⁺ ion, which promotes intersystem crossing and non-radiative decay pathways. An aniline (B41778) trimer-based sensor showed a detection limit of 0.214 μM for Cu²⁺. nih.gov
Iron (Fe³⁺): The detection of Fe³⁺ is crucial due to its biological and environmental significance. Quinoline-based sensors have been developed for the selective detection of Fe³⁺. researchgate.net A "turn-on" probe derived from 6-amino-1-phenalenone (B1604517) and thiophene-2-carboxaldehyde was capable of detecting Fe³⁺ with a detection limit of 1.3 µM. researchgate.net The mechanism can involve hydrolysis of a C=N bond induced by Fe³⁺ coordination. researchgate.net Other sensors have reported detection limits as low as 0.12 μM for Fe³⁺. researchgate.net
Table 1: Performance of Quinoline-Based Sensors for Metal Ion Detection
| Analyte | Sensor Base | Detection Limit | Binding Constant (Ka) | Reference |
|---|---|---|---|---|
| Ag⁺ | Aniline Trimer | 0.099 μM | Not Reported | nih.gov |
| Zn²⁺ | Quinoline Derivative | 3.8 x 10⁻⁸ M | 6.7 x 10⁵ M⁻¹ | nanobioletters.com |
| Cu²⁺ | Aniline Trimer | 0.214 μM | Not Reported | nih.gov |
| Fe³⁺ | Pyrazoline Derivative | 0.12 μM | 1.3 x 10⁵ M⁻¹ | researchgate.net |
The design of anion sensors based on this compound often involves the introduction of hydrogen-bond donor groups, such as amides or ureas, through reaction at the aldehyde or amino positions. These groups can form stable hydrogen bonds with anions like fluoride (B91410) (F⁻) and cyanide (CN⁻), leading to a change in the electronic properties of the quinoline fluorophore.
Fluoride (F⁻) and Cyanide (CN⁻): Thiosemicarbazone-based chemosensors derived from quinoline have been shown to be effective for the detection of F⁻ and CN⁻ ions. nih.govresearchgate.net The sensing mechanism involves the deprotonation of the N-H protons of the thiosemicarbazone moiety by the basic anions, which induces a colorimetric and/or fluorescent response. These sensors can exhibit rapid response times, on the order of seconds. researchgate.net The binding stoichiometry is often found to be 1:2 between the anion and the receptor. nih.gov
Table 2: Performance of Quinoline-Based Sensors for Anion Detection
| Analyte | Sensor Type | Response Time | Binding Stoichiometry (Anion:Receptor) | Reference |
|---|---|---|---|---|
| F⁻ | Thiosemicarbazone-based | ~2 seconds | 1:2 | nih.gov |
| CN⁻ | Thiosemicarbazone-based | ~2 seconds | 1:2 | nih.gov |
While the direct sensing of nitric oxide (NO) by a this compound-based sensor is not extensively documented, the chemical landscape for such applications is fertile. NO, a crucial signaling molecule in biological systems, is often generated from the reduction of nitrite (B80452) (NO₂⁻). nih.gov Research has shown that NO can be produced from nitrite non-enzymatically in the presence of reducing agents. mdpi.com A potential strategy for a this compound-based sensor could involve its functionalization with a moiety that reacts specifically with NO or its precursors like NO₂⁻. For instance, o-phenylenediamine (B120857) derivatives are known to react with NO to form fluorescent triazole products. Incorporating such a reactive site into the this compound framework could lead to a "turn-on" fluorescent sensor for NO.
The amino and quinoline nitrogen atoms in this compound are basic and can be protonated at low pH. This protonation significantly alters the electronic properties of the molecule, making it an intrinsic pH sensor. Aminoquinoxaline derivatives have been shown to act as dual-responsive indicators for monitoring pH in strongly acidic media (pH 1-5). mdpi.com Upon acidification, a red shift in both the absorption and emission spectra can be observed. mdpi.com This halochromism is attributed to the protonation of the heterocyclic ring system, which modifies the intramolecular charge transfer (ICT) characteristics of the molecule. The water solubility and sensing range can be tuned by introducing hydrophilic substituents, such as aminopropyl groups, which become protonated below a certain pH. mdpi.com
The signaling mechanisms of fluorescent chemosensors derived from this compound are diverse and can be engineered based on the specific design of the sensor. nih.gov
Intramolecular Charge Transfer (ICT): In many quinoline-based sensors, the amino group acts as an electron donor and the quinoline ring as an electron acceptor. Analyte binding can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength.
Photoinduced Electron Transfer (PET): A PET sensor can be designed by attaching a receptor with a lone pair of electrons (like an amine) to the quinoline fluorophore. In the "off" state, the fluorescence is quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding of an analyte (e.g., a proton or metal ion) to the receptor, the lone pair is engaged, inhibiting PET and "turning on" the fluorescence.
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for metal ion sensors. The binding of a metal ion to a flexible receptor attached to the quinoline fluorophore restricts the vibrational and rotational freedom of the molecule, reducing non-radiative decay pathways and leading to a significant enhancement of the fluorescence intensity. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): By introducing a proton donor/acceptor pair in close proximity, such as a hydroxyl group ortho to the imine nitrogen in a Schiff base derivative, ESIPT can be a potential sensing mechanism. The binding of an analyte can disrupt the ESIPT process, leading to a change in the fluorescence signal.
Fluorescence Resonance Energy Transfer (FRET): A FRET sensor can be constructed by linking the this compound fluorophore (as a donor or acceptor) to another fluorophore. The binding of an analyte can alter the distance or spectral overlap between the two fluorophores, modulating the FRET efficiency and resulting in a ratiometric fluorescence response.
Supramolecular Chemistry and Self-Assembly
The planar structure and capacity for hydrogen bonding and π-π stacking make this compound and its derivatives ideal building blocks for constructing complex supramolecular architectures.
The targeted design and synthesis of molecules that can spontaneously self-assemble into ordered structures is a cornerstone of supramolecular chemistry. Derivatives of aminoquinolines are employed to create a range of functional supramolecular materials, including organogels and foldamers.
For example, a new gelator containing a quinoline group was designed and synthesized, which was capable of forming stable organogels in various solvents. rsc.org This self-assembly process leads to different structures with varying surface wettabilities, from super-hydrophilic to super-hydrophobic. rsc.org Another fluorescent gelator incorporating a quinoline and a Schiff base group was synthesized to create supramolecular organogels that could selectively detect Zn²⁺. nih.gov
Furthermore, 6-aminoquinoline-2-carboxylic acid has been used as a monomer to synthesize rigid, rod-like foldamers. uni-muenchen.de These oligomers adopt well-defined linear or helical secondary structures stabilized by non-covalent interactions. By controlling the monomer sequence and introducing specific functional groups, researchers can create complex architectures like macrocycles and helical capsules. uni-muenchen.de
The electron-rich aminoquinoline core plays a significant role in mediating electron transfer (ET) and charge transfer (CT) processes, which are fundamental to the function of many molecular and biological systems.
The redox properties of aminoquinolines have been studied using techniques like cyclic voltammetry and spectroelectrochemistry, combined with computational calculations. charge-transfer.pl These studies help to identify the different oxidation and reduction pathways at various pH levels. charge-transfer.pl The excited-state dynamics of aminoquinolines often involve intramolecular charge transfer (ICT), where upon photoexcitation, an electron is transferred from the amino group (donor) to the quinoline ring (acceptor). nih.gov This ICT process is highly sensitive to the local environment, such as solvent polarity and temperature. nih.gov
In the context of sensing, photoinduced electron transfer (PeT) is a common mechanism. acs.org The aminoquinoline moiety can act as a fluorophore whose emission is quenched by a nearby receptor unit through PeT. Upon binding of an analyte to the receptor, the PeT process is disrupted, restoring fluorescence. This principle has been applied in the design of two-photon probes for nitric oxide. acs.org Additionally, aminoquinolines can participate in photoredox catalytic cycles, engaging in single-electron transfer (SET) events to generate radical intermediates for chemical transformations. acs.org
The self-assembly of this compound derivatives is governed by a variety of non-covalent interactions that lead to the formation of recurrent and predictable supramolecular motifs. The characterization of these motifs is essential for understanding and controlling the assembly process.
Commonly observed motifs in quinoline-based supramolecular systems include:
π-π Stacking: The aromatic quinoline rings tend to stack on top of each other, driven by favorable electrostatic and van der Waals interactions. This is a dominant force in the formation of columnar or layered structures. nih.gov
Hydrogen Bonding: The amino group and the nitrogen atom within the quinoline ring can act as hydrogen bond donors and acceptors, respectively. These interactions play a crucial role in directing the assembly and stabilizing the final architecture. uni-muenchen.denih.gov In foldamers made from 6-aminoquinoline-2-carboxylic acid, hydrogen bonding interactions on the inner rim of the backbone are necessary to create curvature and induce helical folding. uni-muenchen.de
Repulsive Interactions: Electrostatic repulsion between lone pairs of electrons on nitrogen atoms also influences the final geometry, forcing the molecule to adopt a conformation that maximizes the distance between these electron pairs. uni-muenchen.de
These motifs are characterized using a suite of analytical techniques, including Field Emission Scanning Electron Microscopy (FESEM), X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-visible and fluorescence spectroscopy, to probe the morphology, crystal packing, and intermolecular interactions of the assembled structures. rsc.org
Applications in Material Science and Advanced Functional Materials
The ability to form well-defined supramolecular structures and participate in photo-physical processes makes derivatives of this compound valuable components for the creation of advanced functional materials.
The self-assembly of quinoline-based gelators can lead to the formation of "smart" soft matter materials. rsc.org For example, an organogel formed from a quinoline derivative exhibited responsive behavior to volatile acid and organic amine vapors, demonstrating its potential for use in chemical sensing applications. rsc.org
In another application, rigid rod-like foldamers synthesized from 6-aminoquinoline-2-carboxylic acid units are being explored for their ability to be incorporated into lipid bilayer membranes. uni-muenchen.de These molecules have the potential to act as tools to control the geometry, rigidity, and molecular composition of membranes, which could have applications in drug delivery and the creation of artificial cell mimics. uni-muenchen.de The development of such materials, which bridge the gap between synthetic molecules and biological function, is a significant goal in material science.
Ligand Design in Coordination Chemistry
The 5-aminoquinoline (B19350) moiety is an effective scaffold for designing polydentate ligands. The nitrogen atom of the quinoline ring and the nitrogen of the 5-amino group can act in concert as a bidentate chelating agent, forming stable complexes with a variety of transition metals. This chelating ability is foundational to the synthesis of coordination complexes with tailored electronic and catalytic properties.
The presence of the 6-carbaldehyde group further enhances its utility. This aldehyde can be chemically modified through reactions like condensation or Schiff base formation to introduce additional donor atoms, effectively expanding the denticity of the ligand. This allows for the construction of complex, multi-metallic architectures or catalysts. For instance, tripodal ligands based on aminoquinoline frameworks have been synthesized and shown to form stable, isolable complexes with metals such as zinc(II), cadmium(II), and cobalt(III), creating octahedral or seven-coordinate geometries depending on the metal ion.
Quinoline-based ligands are instrumental in forming complexes that can catalyze various biological and industrial processes. For example, complexes formed between quinoline derivatives and copper salts have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the copper-based enzyme catechol oxidase. mdpi.com The specific structure of the quinoline ligand and the nature of the metal's counter-ions are crucial factors that determine the catalytic efficiency of the resulting complex. mdpi.com
Table 1: Potential Coordination Modes of this compound Derivatives
| Metal Ion | Potential Donor Atoms | Resulting Complex Type | Potential Geometry |
|---|---|---|---|
| Copper(II) | Quinoline-N, Amino-N | Bidentate Chelate | Square Planar |
| Zinc(II) | Quinoline-N, Amino-N | Bidentate Chelate | Tetrahedral |
| Cobalt(III) | Quinoline-N, Amino-N | Bidentate Chelate | Octahedral |
Polymer Chemistry and Polymerization Studies
Embedding quinoline units into polymer backbones can impart desirable properties such as high thermal stability, fluorescence, and metal-chelating capabilities. ontosight.airsc.org this compound is a prime candidate for use as a monomer in polymerization reactions. The amino and aldehyde functional groups allow it to participate in step-growth polymerizations, such as polycondensation or the formation of polyimines (Schiff base polymers).
One-pot syntheses have been developed to create polyquinolines by reacting monomers containing alkyne, aldehyde, and aniline functionalities. researchgate.net This suggests that this compound could be incorporated into similar multi-component polymerization strategies. The resulting polymers, featuring the quinoline moiety directly in the main chain, are often soluble in common organic solvents and exhibit high thermal stability. researchgate.netacs.org Such polymers are investigated for their applications in optoelectronics and other material sciences due to their unique photoluminescence behaviors. ontosight.airesearchgate.net
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reacting Groups | Resulting Polymer | Potential Properties |
|---|---|---|---|
| Polycondensation | Amino group, Aldehyde group | Polyimine (Schiff Base) | Thermal Stability, Chelating |
Corrosion Inhibition Mechanisms within Quinoline-Based Systems
Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. uni-muenchen.de The mechanism of inhibition is primarily based on the adsorption of the quinoline molecule onto the metal surface. This process is facilitated by the presence of π-electrons in the aromatic ring system and the lone pair of electrons on the heterocyclic nitrogen atom.
The presence of an electron-donating substituent, such as the amino (–NH2) group in this compound, significantly enhances the electron density of the quinoline ring system. This increased electron density strengthens the coordinate-type bonding between the inhibitor molecule and the vacant d-orbitals of the metal atoms on the surface. acs.org This leads to the formation of a stable, protective film that isolates the metal from the corrosive medium. uni-muenchen.de Studies have shown that quinoline derivatives can function as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. uni-muenchen.de
Development of Foldamers and Molecular Recognition Scaffolds
Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking biological macromolecules like proteins and nucleic acids. Aromatic oligoamides, particularly those derived from quinoline-based amino acids, are excellent building blocks for creating rigid, helical, or crescent-shaped foldamers. uni-muenchen.deresearchgate.net
Advanced Mechanistic Organic Chemistry Investigations
The dual functionality of this compound makes it an ideal substrate for studying complex chemical transformations and reaction mechanisms.
Directed C-H Bond Functionalization Strategies (e.g., Cobalt-catalyzed processes)
Transition metal-catalyzed C-H bond functionalization is a powerful tool for the efficient synthesis of complex organic molecules. The 8-aminoquinoline group is famously used as a bidentate directing group, guiding catalysts to selectively activate and functionalize the C-H bond at the C5 position of the quinoline ring.
By analogy, the 5-amino group in this compound can serve as an effective directing group. In cobalt-catalyzed reactions, the substrate can form a stable five-membered cyclometalated intermediate with the cobalt center, involving the quinoline nitrogen and the amino nitrogen. This chelation assistance brings the catalyst into close proximity to specific C-H bonds, enabling their selective functionalization. Mechanistic studies on related systems have shown that such cobalt-catalyzed processes can proceed through various catalytic cycles, sometimes involving Co(I)/Co(III) or even formal Co(IV) species, depending on the coupling partner. Organometallic Co(III) intermediates have been isolated and characterized, providing insight into the reaction pathway.
Table 3: Examples of Cobalt-Catalyzed C-H Functionalization Directed by Aminoquinoline
| Coupling Partner | Type of Bond Formed | Catalyst System Example | Reference |
|---|---|---|---|
| Alkynes | C-C | Co(NO₃)₂ / Mn(OAc)₃·2H₂O | rsc.org |
| Alkenes | C-C | Co(NO₃)₂ / Mn(OAc)₃·2H₂O | rsc.org |
Elucidation of Complex Reaction Pathways in Organic Synthesis
The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the same aromatic scaffold makes this compound a valuable tool for elucidating complex reaction pathways. It allows researchers to study the regioselectivity of electrophilic or nucleophilic aromatic substitution, exploring how the interplay of these two groups directs incoming reagents to specific positions on the quinoline ring.
Furthermore, this molecule can be used to investigate intramolecular reactions. For example, under certain conditions, the amino group could potentially react with the aldehyde group to form a cyclic imine or related fused-ring systems. Studying the conditions and catalysts required for such transformations provides fundamental insights into reaction mechanisms. The molecule also serves as a platform for exploring chemoselectivity, where reagents must differentiate between reacting with the amine or the aldehyde, offering a clear system to test the selectivity of new synthetic methods. Such studies are critical for advancing the predictability and efficiency of modern organic synthesis.
Conclusion and Future Research Directions
Current State of Academic Research on 5-Aminoquinoline-6-carbaldehyde
Direct and extensive academic research focused exclusively on this compound is notably limited in publicly available literature. The scientific community has, however, invested considerable effort in investigating its parent molecule, 5-aminoquinoline (B19350), and other closely related derivatives. This body of work provides a foundational understanding upon which the properties of this compound can be inferred.
Research on 5-aminoquinoline has included in-depth spectroscopic and quantum chemical studies. nih.gov These investigations have successfully assigned the vibrational modes of the molecule using Fourier transform infrared (FTIR) and FT-Raman spectroscopy and have explored its electronic properties through UV-vis spectroscopy, supported by computational models. nih.gov Furthermore, the synthesis and properties of the corresponding carboxylic acid, 5-aminoquinoline-6-carboxylic acid, have been documented in earlier chemical literature, providing a glimpse into the chemical behavior of the 5,6-disubstituted quinoline (B57606) system. acs.org The broader quinoline-carbaldehyde class of compounds has also been a subject of synthetic and characterization studies, particularly focusing on formylation at various positions of the quinoline ring. mdpi.com However, the specific compound, this compound, remains a largely unexplored entity, representing a significant knowledge gap and an opportunity for novel research.
Emerging Avenues in Synthetic Methodologies and Chemical Transformations
While specific synthetic protocols for this compound are not well-established, emerging synthetic methodologies for quinoline derivatives offer promising routes. The formylation of the quinoline ring is a key transformation, and classical methods such as the Vilsmeier-Haack and Duff reactions have been effectively utilized for introducing aldehyde functionalities onto quinoline scaffolds. mdpi.com These reactions, often guided by computational studies to predict regioselectivity, could potentially be adapted for the synthesis of this compound from 5-aminoquinoline. mdpi.com
Future synthetic explorations might involve a multi-step approach, beginning with the protection of the highly reactive amino group of 5-aminoquinoline, followed by a regioselective formylation at the 6-position, and concluding with a deprotection step. An alternative strategy could be the controlled oxidation of a 6-methyl group on a 5-aminoquinoline precursor or the reduction of the more readily accessible 5-aminoquinoline-6-carboxylic acid or its derivatives. acs.org
The inherent reactivity of its functional groups makes this compound a versatile intermediate for a variety of chemical transformations. The aldehyde moiety can readily participate in condensation reactions with amines and other nucleophiles to generate a diverse array of Schiff bases and other complex heterocyclic structures. The amino group, in turn, offers a handle for acylation, alkylation, and other modifications, paving the way for the synthesis of a broad library of novel quinoline derivatives.
Advanced Spectroscopic and Computational Approaches for Comprehensive Characterization
A thorough and unambiguous characterization of this compound is essential to understanding its chemical and physical properties. A multi-pronged approach combining advanced spectroscopic techniques with computational modeling would be indispensable. Drawing parallels from the characterization of 5-aminoquinoline, the following methods would be crucial: nih.gov
| Technique | Purpose | Supporting Computational Method |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure through ¹H and ¹³C chemical shifts. | Gauge-Independent Atomic Orbital (GIAO) calculations for theoretical chemical shift prediction. nih.gov |
| Vibrational Spectroscopy (FTIR, FT-Raman) | Identification of functional groups and vibrational modes of the molecule. | Density Functional Theory (DFT) calculations for the prediction and assignment of vibrational frequencies. nih.gov |
| UV-Visible Spectroscopy | Study of electronic transitions and conjugation within the molecule. | Time-Dependent DFT (TD-DFT) for predicting electronic absorption spectra and analyzing molecular orbitals (HOMO-LUMO). nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular weight and elemental formula. | N/A |
| Single-Crystal X-ray Diffraction | Definitive determination of the three-dimensional atomic arrangement in the solid state. | N/A |
Computational chemistry, particularly DFT, would play a pivotal role not only in corroborating spectroscopic data but also in providing deeper insights into the molecule's geometric parameters, electronic distribution, and chemical reactivity.
Future Prospects for Novel Applications in Chemical Technologies
The unique bifunctional nature of this compound positions it as a promising candidate for a range of applications in various chemical technologies.
Medicinal Chemistry: The quinoline nucleus is a well-known pharmacophore, with derivatives exhibiting activities such as antimalarial, antibacterial, and anticancer properties. nih.govresearchgate.netmdpi.comrsc.org The specific substitution pattern of this compound could serve as a novel scaffold for the design and synthesis of new therapeutic agents. The aldehyde functionality provides a convenient point for derivatization to create libraries of compounds for high-throughput screening.
Materials Science: The planar, aromatic quinoline system, endowed with both an electron-donating and an electron-withdrawing group, is an attractive building block for novel organic materials. Potential applications include the development of fluorescent sensors, emissive materials for organic light-emitting diodes (OLEDs), and components for functional polymers. The amino group is known to often enhance fluorescence, while the aldehyde allows for covalent integration into larger conjugated systems.
Coordination Chemistry: The presence of multiple heteroatoms—the quinoline ring nitrogen, the amino nitrogen, and the carbonyl oxygen—makes this compound an excellent candidate as a ligand for metal ions. This could facilitate the construction of novel coordination polymers and metal-organic frameworks (MOFs) with tailored structural and functional properties, such as catalysis, gas storage, or photoluminescence.
Q & A
Q. What are the common synthetic routes for 5-Aminoquinoline-6-carbaldehyde, and what reaction conditions are critical for high yield?
- Methodological Answer : A typical synthesis involves cyclization of precursor molecules such as o-cyanobenzylbromide with amines (e.g., diethylamine) in ethanol, followed by reduction of intermediates using agents like LiAlH4 in anhydrous ether . Key parameters include temperature control (0–5°C for nitrile reduction) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Validate intermediates using NMR and MS .
Q. How is this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via - and -NMR to resolve aromatic protons (δ 7.5–9.0 ppm) and aldehyde protons (δ ~10 ppm) .
- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 202.1 for CHNO) and fragmentation patterns .
- Elemental Analysis : Verify purity (e.g., C 59.41%, H 2.99%, N 13.86%) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in sealed containers under dry, inert conditions to avoid decomposition into hazardous byproducts (e.g., CO, NO) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate reaction pathways to identify energy barriers and transition states. For example, model the cyclization step to predict regioselectivity.
- Molecular Dynamics (MD) : Assess solvent effects (e.g., ethanol vs. THF) on reaction kinetics.
- Software : Use Gaussian or ORCA for calculations, cross-validated with experimental data .
Q. How can contradictory data on the biological activity of quinoline derivatives be resolved?
- Methodological Answer :
- Dose-Response Studies : Systematically vary concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Analytical Reproducibility : Ensure compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
- Mechanistic Studies : Use knock-out models (e.g., CRISPR for target genes) to validate hypothesized pathways .
Q. What strategies mitigate instability of this compound during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
- Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. How can crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
